![molecular formula C9H6BrF3O3 B2774059 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid CAS No. 2090618-38-3](/img/structure/B2774059.png)
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid
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Overview
Description
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 299.04 . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
2-(Trifluoromethyl)benzoic acid, which is structurally similar to 5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Ligand Binding Studies
2-(Trifluoromethyl)benzoic acid has also been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . These studies are crucial in understanding the interactions between proteins and ligands, which can aid in the design of new drugs .
Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates
4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . Salicylanilides are known for their antimicrobial properties and are used in the treatment of various bacterial infections .
Internal Standard in GC/MS Analysis
4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This helps in achieving accurate and reliable results in the analysis .
Synthesis of Pexidartinib
The Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib, a drug used to treat tenosynovial giant cell tumor, that begins with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine and involves a central tandem Tsuji–Trost reaction and Heck coupling .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methoxy-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-7-3-5(9(11,12)13)6(10)2-4(7)8(14)15/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHDCFFDYVPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-(trifluoromethyl)benzoic acid |
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